molecular formula C7H15N3O B160067 4-(2-Aminoethyl)piperazine-1-carbaldehyde CAS No. 133093-79-5

4-(2-Aminoethyl)piperazine-1-carbaldehyde

Cat. No. B160067
CAS RN: 133093-79-5
M. Wt: 157.21 g/mol
InChI Key: JLEHUCNAWHLRON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Aminoethyl)piperazine-1-carbaldehyde, also known as AEP, is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. AEP is a derivative of piperazine, which is a cyclic organic compound that has been used in various fields such as medicine, agriculture, and industry. AEP has a molecular formula of C7H14N2O and a molecular weight of 142.2 g/mol.

Mechanism of Action

4-(2-Aminoethyl)piperazine-1-carbaldehyde has been found to interact with biomolecules such as proteins and DNA. 4-(2-Aminoethyl)piperazine-1-carbaldehyde can form covalent adducts with proteins and modify their function. 4-(2-Aminoethyl)piperazine-1-carbaldehyde has also been shown to induce DNA damage and inhibit DNA repair enzymes. These properties of 4-(2-Aminoethyl)piperazine-1-carbaldehyde make it a potential tool for studying protein-DNA interactions and DNA damage response pathways.
Biochemical and Physiological Effects:
4-(2-Aminoethyl)piperazine-1-carbaldehyde has been shown to have both cytotoxic and cytoprotective effects depending on the concentration and duration of exposure. 4-(2-Aminoethyl)piperazine-1-carbaldehyde has been found to induce apoptosis in cancer cells, which makes it a potential anticancer agent. 4-(2-Aminoethyl)piperazine-1-carbaldehyde has also been shown to protect cells from oxidative stress and DNA damage, which makes it a potential therapeutic agent for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

4-(2-Aminoethyl)piperazine-1-carbaldehyde has several advantages for lab experiments such as its easy synthesis, low cost, and high stability. 4-(2-Aminoethyl)piperazine-1-carbaldehyde can also form complexes with metal ions and biomolecules, which makes it a versatile tool for studying chemical and biological systems. However, 4-(2-Aminoethyl)piperazine-1-carbaldehyde has several limitations such as its potential toxicity and lack of selectivity. 4-(2-Aminoethyl)piperazine-1-carbaldehyde can also form non-specific adducts with biomolecules, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 4-(2-Aminoethyl)piperazine-1-carbaldehyde. One potential direction is to study the interaction of 4-(2-Aminoethyl)piperazine-1-carbaldehyde with specific proteins and DNA sequences to understand its mechanism of action. Another direction is to develop 4-(2-Aminoethyl)piperazine-1-carbaldehyde derivatives with improved selectivity and potency for specific applications. 4-(2-Aminoethyl)piperazine-1-carbaldehyde-based compounds can also be tested for their potential as therapeutic agents for various diseases such as cancer and neurodegenerative diseases. 4-(2-Aminoethyl)piperazine-1-carbaldehyde can also be used as a tool for studying metal ion and protein interactions in biological systems.

Scientific Research Applications

4-(2-Aminoethyl)piperazine-1-carbaldehyde has been studied in various scientific fields such as chemistry, biochemistry, and pharmacology. 4-(2-Aminoethyl)piperazine-1-carbaldehyde is known to form complexes with metal ions such as copper, nickel, and zinc, which has led to its use in catalysis and coordination chemistry. 4-(2-Aminoethyl)piperazine-1-carbaldehyde has also been used in the synthesis of chiral ligands for asymmetric catalysis.

properties

CAS RN

133093-79-5

Product Name

4-(2-Aminoethyl)piperazine-1-carbaldehyde

Molecular Formula

C7H15N3O

Molecular Weight

157.21 g/mol

IUPAC Name

4-(2-aminoethyl)piperazine-1-carbaldehyde

InChI

InChI=1S/C7H15N3O/c8-1-2-9-3-5-10(7-11)6-4-9/h7H,1-6,8H2

InChI Key

JLEHUCNAWHLRON-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCN)C=O

Canonical SMILES

C1CN(CCN1CCN)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Corresponding to Example 1, 774.3 g (6.00 mol) of N-2-aminoethylpiperazine in 300 ml of methanol were reacted with 120.0 g (2.00 mol) of methyl formate and 151.6 g (48% of theory) of N-2-aminoethyl-N'-formylpiperazine were obtained at 0.1 mm Hg between 115 and 120° C. in the form of a yellowish liquid
Quantity
774.3 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

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